Piperazine, 1-(1-naphthalenyl)-4-phenyl-
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Overview
Description
Piperazine, 1-(1-naphthalenyl)-4-phenyl-: is a compound belonging to the class of phenylpiperazine derivatives. It is known for its interaction with various serotonin receptors, making it a significant compound in pharmacological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Piperazine, 1-(1-naphthalenyl)-4-phenyl- typically involves the reaction of 1-naphthylamine with phenylpiperazine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions: Piperazine, 1-(1-naphthalenyl)-4-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the compound to produce reduced forms.
Substitution: Substitution reactions, especially involving the aromatic rings, can lead to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or other electrophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce halogenated compounds .
Scientific Research Applications
Piperazine, 1-(1-naphthalenyl)-4-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interaction with serotonin receptors, making it useful in neuropharmacological research.
Medicine: Investigated for potential therapeutic applications due to its serotonergic activity.
Industry: Utilized in the development of various chemical products and pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through interaction with serotonin receptors. It acts as a non-selective, mixed serotonergic agent, exerting partial agonism at several serotonin receptors (5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, and 5-HT1F) while antagonizing others (5-HT2A, 5-HT2B, and 5-HT2C). This interaction influences various physiological and behavioral responses .
Comparison with Similar Compounds
Substituted Piperazines: These compounds share a similar core structure but differ in their substituents, leading to variations in their pharmacological profiles.
Diphenylpiperazine: Another class of compounds with similar structural features but different biological activities.
Phenylpiperazine: A broader category that includes various derivatives with distinct pharmacological properties.
Uniqueness: Piperazine, 1-(1-naphthalenyl)-4-phenyl- is unique due to its specific interaction profile with serotonin receptors, making it a valuable compound for studying serotonergic mechanisms and potential therapeutic applications .
Properties
CAS No. |
14961-37-6 |
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Molecular Formula |
C20H20N2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
1-naphthalen-1-yl-4-phenylpiperazine |
InChI |
InChI=1S/C20H20N2/c1-2-9-18(10-3-1)21-13-15-22(16-14-21)20-12-6-8-17-7-4-5-11-19(17)20/h1-12H,13-16H2 |
InChI Key |
ZEVIJSAEEVDOLD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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